molecular formula C17H15N3O5S B2371557 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428366-19-1

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2371557
CAS No.: 1428366-19-1
M. Wt: 373.38
InChI Key: VFSXULDXAIAZSX-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” belongs to the class of isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . They are characterized by a γ-lactam fused with a benzene ring .


Synthesis Analysis

The synthesis of isoindolinones has been explored widely . A common method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .


Molecular Structure Analysis

The isoindolinone core is composed of a γ-lactam fused with a benzene ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Isoindolinones can undergo various chemical reactions. For instance, they can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolinones vary. Thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis of Cyclic Sulfonamides

Greig, Tozer, and Wright (2001) synthesized novel cyclic sulfonamides, including the target compound, through thermal Diels-Alder reactions. Their work aimed at developing histamine H3 receptor antagonists, demonstrating the compound's application in synthesizing biologically active molecules (Greig, Tozer, & Wright, 2001).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential application against COVID-19. They examined the in vitro antimalarial activity and theoretical calculations to assess the compounds' reactivity, including a focus on sulfonamide derivatives for their therapeutic potential (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibitory and Anticancer Activity

Eldehna et al. (2017) synthesized a series of sulfonamides, including those related to the target compound, to evaluate their inhibitory activity against carbonic anhydrase isoforms and their anticancer potential. Their findings highlight the compound's relevance in developing cancer therapies (Eldehna et al., 2017).

Regioselective Synthesis and Antioxidant Activity

Strelnikova et al. (2018) and Padmaja et al. (2014) explored regioselective synthesis methods and the antioxidant activity of sulfonamide-linked compounds. These studies contribute to the understanding of the compound's chemical behavior and potential in creating antioxidant agents (Strelnikova et al., 2018); (Padmaja et al., 2014).

Antibacterial Evaluation

Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming at their use as antibacterial agents. This indicates the compound's applicability in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Isoindolinones have potential for further transformations . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, they hold promise for the development of new therapeutic agents.

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-13-5-3-11(7-10(13)8-16(19)21)18-26(23,24)12-4-6-15-14(9-12)20(2)17(22)25-15/h3-7,9,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXULDXAIAZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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